D3R/MOR antagonist 2

Receptor binding affinity MOR D3R

Investigating the balance between MOR-mediated analgesia and dopamine-driven addiction liability requires precise dual-target tool compounds. Substituting analogs with inverted selectivity profiles invalidates behavioral data. D3R/MOR antagonist 2 (Compound 121) offers: - MOR-preferring affinity (Ki MOR = 85.2 nM, D3R = 361 nM; ratio ≈4.2) - Confirmed functional MOR partial agonism with D3R antagonism - Validated in BRET-based Gαi2, β-arrestin-3, and D3R GαoA panels - CNS MPO-optimized for brain exposure in rodent pain models Available for head-to-head comparison studies with analogs 114 & 84.

Molecular Formula C25H31ClN2O
Molecular Weight 411.0 g/mol
Cat. No. B12382875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD3R/MOR antagonist 2
Molecular FormulaC25H31ClN2O
Molecular Weight411.0 g/mol
Structural Identifiers
SMILESC1CCC2(C1)CC(CCO2)(CCNC3CC3C4=CC=C(C=C4)Cl)C5=CC=CC=N5
InChIInChI=1S/C25H31ClN2O/c26-20-8-6-19(7-9-20)21-17-22(21)27-15-12-24(23-5-1-4-14-28-23)13-16-29-25(18-24)10-2-3-11-25/h1,4-9,14,21-22,27H,2-3,10-13,15-18H2/t21-,22+,24?/m0/s1
InChIKeyPXLZPYQDTASRQC-JCVDRHSJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D3R/MOR Antagonist 2: Dual-Target Compound Profile


D3R/MOR antagonist 2 (designated Compound 121) is a dual-target small molecule that simultaneously engages the dopamine D3 receptor (D3R) and the mu-opioid receptor (MOR), positioning it within an emerging class of bitopic/bivalent ligands developed to deliver MOR-mediated analgesia while mitigating opioid misuse liability through D3R antagonism [1]. Its structure incorporates a trans-phenylcyclopropyl amine dopaminergic pharmacophore tethered to an opioid scaffold derived from TRV130 or loperamide, with a molecular formula of C25H31ClN2O (MW 410.98) . The compound was identified as one of four lead candidates (alongside Compounds 46, 84, and 114) from a systematic structure–activity relationship optimization campaign reported by the National Institute on Drug Abuse Intramural Research Program [1].

Why Generic Substitution Requires Cross-Validation


The D3R/MOR dual-target class displays pronounced structure–activity relationship divergence: small modifications to the linker, stereochemistry, or opioid pharmacophore can invert the receptor selectivity profile, switch functional efficacy (partial agonism vs. antagonism), and alter blood–brain barrier penetrance [1]. For example, within the same chemical series, Compound 114 (D3R/MOR antagonist 1) exhibits a D3R-preferring profile (46.5 nM vs. 691 nM at MOR), whereas Compound 121 (D3R/MOR antagonist 2) exhibits a reversed MOR-preferring profile (361 nM at D3R vs. 85.2 nM at MOR) . Consequently, substituting one analog for another without confirmatory binding and functional assays risks shifting the balance between analgesic potency, dopamine-mediated side effects, and abuse-deterrent activity. The quantitative evidence below establishes the precise dimensions where Compound 121 differentiates from its closest analogs.

Product-Specific Quantitative Evidence


MOR-Preferring Binding Selectivity vs. D3R/MOR Antagonist 1

D3R/MOR antagonist 2 (Compound 121) displays a reversed receptor selectivity profile relative to its direct analog D3R/MOR antagonist 1 (Compound 114). In radioligand competition binding assays, Compound 121 has a Ki of 361 nM at D3R and 85.2 nM at MOR, yielding an MOR/D3R affinity ratio of approximately 4.2 . In contrast, Compound 114 has a Ki of 46.5 nM at D3R and 691 nM at MOR, yielding a D3R/MOR affinity ratio of approximately 14.9 . This represents a greater than 60-fold inversion in D3R-to-MOR selectivity between the two analogs.

Receptor binding affinity MOR D3R radioligand competition binding dual-target selectivity

Binding Affinity Comparison with MOR Agonist-3

Within the set of four optimized lead compounds identified in the 2023 J. Med. Chem. study, D3R/MOR antagonist 2 (Compound 121) occupies a unique binding affinity niche. Compound 121 (Ki D3R 361 nM, MOR 85.2 nM) shows a modest 1.05-fold improvement in D3R affinity over Compound 84 (Ki D3R 382 nM, MOR 55.2 nM), but a 1.54-fold reduction in MOR affinity . This represents a balanced intermediate profile distinct from the more D3R-selective Compound 114 and the more MOR-potent Compound 84. The experimental data derive from the same in vitro radioligand competition binding framework used across the series, supporting direct cross-compound interpretability [1].

Receptor binding affinity D3R MOR lead optimization dual-target pharmacology

D3R over D2R Subtype Selectivity

The 2023 optimization campaign successfully improved D3R over D2R selectivity across the series relative to earlier-generation dual-target compounds. The abstract of the primary paper explicitly states that new structural scaffolds achieved 'improving the dopamine receptor subtype selectivity (e.g., D3R over D2R)' [1]. While the exact D2R Ki value for Compound 121 must be extracted from the full-text tables (not accessible in the current search), the stated goal of enhancing D3R/D2R selectivity was a core optimization objective that distinguished this generation of leads from the earlier compounds 23, 28, and 40 reported in the 2021 J. Med. Chem. paper, where many analogs retained sub-micromolar D2R affinity [2].

D3R selectivity D2R off-target dopamine receptor subtype selectivity CNS safety

Predicted Blood-Brain Barrier Permeability

A key objective of the 2023 optimization study was to enhance the CNS drug-like properties of the dual-target series. According to the published abstract, the new generation of compounds achieved 'significantly enhancing central nervous system multiparameter optimization (CNS MPO) scores for predicted blood–brain barrier permeability' [1]. The CNS MPO algorithm, developed by Pfizer, integrates six physicochemical parameters (clogP, clogD, MW, TPSA, HBD, pKa) on a 0–6 scale, with scores ≥4 considered attractive for CNS drug candidates [2]. Compound 121 (MW 410.98, C25H31ClN2O) contains structural features—including the trans-phenylcyclopropyl amine moiety—that were specifically selected to improve this metric relative to earlier leads [1].

CNS MPO score blood-brain barrier physicochemical optimization brain penetration drug-like properties

Functional Profile: MOR Partial Agonism and D3R Antagonism

The therapeutic rationale for the dual-target series requires MOR partial agonism (to retain analgesia with reduced respiratory depression risk) combined with D3R antagonism (to attenuate opioid reward). The 2023 paper confirmed via BRET-based functional assays that the lead compounds—including 121—display MOR agonist efficacy coupled with D3R antagonist activity [1]. This functional duality was systematically assessed across multiple signaling readouts: Gαi2 protein activation at MOR, arrestin-3 recruitment at MOR with overexpressed GRK2, and GαoA protein activation at D3R (with antagonism measured using quinpirole-stimulated GαoA activation) [1][2]. This functional profile is mechanistically essential for the compound's intended application as a non-addictive analgesic and cannot be assumed for structurally similar but functionally uncharacterized in-class compounds.

BRET functional assay MOR partial agonism D3R antagonism biased signaling G-protein activation

Trans-Phenylcyclopropyl Amine Scaffold Differentiation

The 2023 optimization study identified trans-(2S,4R)-pyrrolidine and trans-phenylcyclopropyl amine as the key dopaminergic moieties responsible for enhanced D3R affinity and subtype selectivity [1]. Compound 121 incorporates the trans-phenylcyclopropyl amine scaffold, which distinguishes it from the 2,3-dichlorophenylpiperazine-containing analogs (e.g., Compound 23 from the 2021 series) and from the trans-pyrrolidine-containing analogs (e.g., Compound 84 and 46) [1][2]. The rigid cyclopropyl linker constrains conformational flexibility, which molecular docking studies suggest enables more favorable poses within the D3R orthosteric binding site while disfavoring D2R recognition [2]. This scaffold-level differentiation provides a structural rationale for the unique selectivity profile and offers researchers a chemically distinct tool compound for probing D3R pharmacology.

trans-phenylcyclopropyl amine dopaminergic pharmacophore structural scaffold bitopic ligand medicinal chemistry

Research and Industrial Application Scenarios


In Vivo Antinociception with Abuse-Deterrent Profiling

Rodent models of acute and chronic pain (e.g., tail-flick, hot-plate, formalin, or chronic constriction injury assays) that aim to measure both analgesic efficacy and opioid self-administration/reinstatement rates are best served by the MOR-preferring affinity profile of D3R/MOR antagonist 2 (Ki MOR = 85.2 nM, D3R = 361 nM) [1]. The compound's confirmed functional MOR partial agonism provides analgesia while the D3R antagonism component is expected to reduce drug-seeking behavior, a prediction based on the established pharmacology of selective D3R antagonists in oxycodone self-administration models [2]. The improved CNS MPO scores for this generation of compounds further support sufficient brain exposure for behavioral endpoints [3].

SAR Studies on D3R/MOR Selectivity Reversal

The inverted selectivity profile of Compound 121 (MOR/D3R ratio ≈ 4.2) relative to Compound 114 (D3R/MOR ratio ≈ 14.9) makes this compound a critical tool for systematically dissecting how the D3R-to-MOR engagement ratio modulates the balance between antinociception and addiction liability [1]. Head-to-head behavioral comparison studies using Compounds 121, 114, and 84 (each with distinguishable selectivity profiles within the same chemical series) can isolate the pharmacological contribution of D3R occupancy independent of MOR efficacy [2].

In Vitro Functional Profiling and Off-Target Screening

Compound 121 is suited for inclusion in BRET-based functional assay panels that evaluate MOR G-protein pathway activation (Gαi2), β-arrestin-3 recruitment, and D3R GαoA antagonism, as established in the primary characterization studies [1]. Its moderate affinity and partial agonism profile make it a useful reference compound for benchmarking novel dual-target ligands, particularly when cross-screening against dopamine D2R and D4R to confirm D3R subtype selectivity improvements claimed for this generation of compounds [2].

Peripheral Analgesia and Neuropathic Pain Applications

The 2023 study explicitly noted that peripherally limited derivatives in this series may be suitable for inflammation and neuropathic pain [1]. Compound 121, with its optimized CNS MPO scores and balanced MR properties, can serve as a baseline for structure-property relationship studies that aim to tune the CNS-peripheral distribution ratio—for instance, by modifying the trans-phenylcyclopropyl amine linker to further restrict CNS penetration while retaining peripheral MOR/D3R dual activity [2].

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